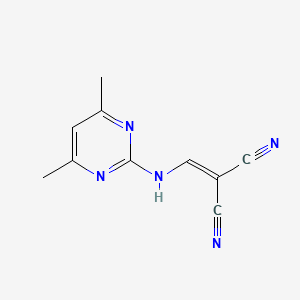

(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile

Description

This compound belongs to a class of pyrimidine derivatives characterized by a cyano-functionalized methanedicarbonitrile core and a substituted pyrimidinylamino group. Its structure features a 4,6-dimethylpyrimidin-2-yl moiety linked via an amino-methylene bridge to a methane-1,1-dicarbonitrile group.

Properties

IUPAC Name |

2-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-7-3-8(2)15-10(14-7)13-6-9(4-11)5-12/h3,6H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPSAKJPSLYTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC=C(C#N)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of 2-Amino-4,6-dimethylpyrimidine with Malononitrile

A primary route involves the condensation of 2-amino-4,6-dimethylpyrimidine with malononitrile (propanedinitrile). This method draws parallels to Knoevenagel-type reactions, where active methylene compounds react with amines or carbonyl derivatives.

Reaction Conditions :

- Solvent : Ethanol or dimethylformamide (DMF) under reflux.

- Catalyst : Morpholine or piperidine, as evidenced in analogous heterocyclization reactions.

- Mechanism : The primary amine of 2-amino-4,6-dimethylpyrimidine attacks the central carbon of malononitrile, facilitating elimination of ammonia and forming the methylene bridge. Density functional theory (DFT) studies on related systems suggest activation barriers of ~28–30 kcal/mol for similar cyclization steps.

Yield Considerations :

While direct yield data for this specific reaction are unavailable, analogous condensations of amines with malononitrile report yields of 37–54% under optimized conditions. Side reactions, such as polymerization of malononitrile or incomplete imine formation, may necessitate purification via recrystallization (e.g., using methanol or acetonitrile).

Multicomponent Reaction Involving Cyanamide and Methylpyrimidine Precursors

A three-component approach, inspired by methodologies in pyrimidine synthesis, could involve:

- Salt Formation : Reacting malononitrile with methanol and a composite solvent (e.g., dimethylformamide or petroleum ether) under anhydrous HCl gas.

- Cyanamide Coupling : Introducing 2-amino-4,6-dimethylpyrimidine to the reaction mixture with cyanamide (H2NCN) in aqueous potassium hydroxide.

- Condensation : Catalytic cyclization under acidic conditions to yield the target compound.

Key Steps :

- Salt Formation : Malononitrile reacts with methanol and HCl to form a dihydrochloride intermediate, enhancing electrophilicity for subsequent reactions.

- Cyanamide Integration : The intermediate reacts with cyanamide, forming a cyanoimine structure that condenses with the pyrimidine amine.

Optimization Challenges :

- Solvent Selection : Composite solvents (e.g., dimethylformamide + cyclohexane) improve solubility and reaction homogeneity.

- Temperature Control : Reactions conducted at −15°C to 20°C minimize side product formation.

Comparative Analysis of Synthetic Routes

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses of analogous pyrimidine syntheses reveal that the rate-limiting step is often the cyclization process. For example, Grimme B97-3c calculations on dithiolo[3,4-b]pyridines identified activation barriers of 28.8 kcal/mol for ring closure. Applying these findings to the target compound suggests that intramolecular hydrogen bonding between the pyrimidine nitrogen and the dicyanomethylene group may stabilize transition states, reducing energy barriers.

Chemical Reactions Analysis

Types of Reactions

(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, highlighting differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents/Modifications | Applications/Properties | Reference |

|---|---|---|---|---|

| (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile | C₉H₁₀N₆ | 4,6-Dimethylpyrimidinyl, methanedicarbonitrile | Potential agrochemical intermediate | [6, 9] |

| (((4-(((4-Methylpyrimidin-2-yl)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile | C₁₅H₁₂N₆O₂S | Sulfonylphenyl, 4-methylpyrimidinyl | Herbicidal activity (e.g., oxasulfuron) | [6, 9] |

| (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile | C₁₆H₈ClF₃N₄S | Pyridylthio, trifluoromethyl, chloro | Pesticidal/antifungal applications | [7] |

| (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile | C₁₈H₁₀N₂O₂ | Anthraquinone core | Specialty chemical (limited data) | [8] |

Key Observations:

Substituent Effects on Bioactivity :

- The sulfonylphenyl variant (Table 1, Row 2) demonstrates herbicidal activity, as seen in oxasulfuron, where the sulfonyl group enhances binding to acetolactate synthase (ALS), a key enzyme in plant biosynthesis .

- The pyridylthio derivative (Row 3) incorporates a sulfur atom and trifluoromethyl group, which may improve lipid solubility and target-site penetration, making it suitable for pesticidal formulations .

Physicochemical Properties: The anthraquinone derivative (Row 4) has a larger aromatic system, increasing molecular weight (MW: 310.3 g/mol) compared to the target compound (MW: 202.2 g/mol). This likely reduces solubility in polar solvents . Cyano groups in all analogs contribute to high electronegativity, influencing reactivity in nucleophilic substitution reactions .

Synthetic Routes :

- The target compound’s synthesis may involve condensation of 4,6-dimethylpyrimidin-2-amine with methanedicarbonitrile precursors, similar to methods used for thiazolo-pyrimidine carbonitriles (e.g., refluxing with sodium acetate in acetic anhydride) .

- In contrast, sulfonyl-substituted analogs require additional steps, such as sulfonation or coupling with sulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.